molecular formula C14H18O3S B1614384 Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-56-0

Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1614384
CAS RN: 898772-56-0
M. Wt: 266.36 g/mol
InChI Key: BVRRQQGZQDNZEU-UHFFFAOYSA-N
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Description

“Cyclohexyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a chemical compound that likely contains a cyclohexyl group, a 1,3-dioxolane group, and a thienyl group connected by a ketone . These types of compounds are often used in scientific research and can be applied in various fields, such as pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Stereoselective Synthesis

The compound is utilized in the stereoselective formation of substituted 1,3-dioxolanes. This process involves a three-component assembly during the oxidation of alkenes with hypervalent iodine (III), leading to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate is then trapped with silyl enol ether to complete the formation of the dioxolane product, which is crucial for creating compounds with specific stereochemistry.

Protective Groups in Organic Synthesis

In organic synthesis, the dioxolane moiety of the compound can act as a protective group for carbonyl compounds. This is particularly useful when the carbonyl compound is sensitive to certain reaction conditions or when selective reactions on other functional groups are needed . The protection and subsequent deprotection of carbonyl groups are essential steps in multi-stage synthetic processes.

Oxidative Difunctionalization of Alkenes

The compound can be involved in the oxidative difunctionalization of alkenes. This transformation is attractive for forming useful synthetic intermediates, such as halogenation, oxygenation, amidation, and arylation . The resulting heterocyclic compounds have diverse structures, which are valuable in various chemical syntheses.

Heterocyclic Compound Formation

The 1,3-dioxolan-2-yl group in the compound can facilitate the regio- and stereoselective preparation of heterocyclic compounds. This is achieved by introducing a bidentate nucleophile to the alkene substrate, leading to the formation of bicyclic products . Heterocyclic compounds are fundamental in pharmaceuticals and agrochemicals.

Eco-Friendly Reductant in Synthesis

The compound’s synthesis can involve glucose as an eco-friendly reductant . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes by using safer, renewable reagents.

properties

IUPAC Name

cyclohexyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h6-7,10,14H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRRQQGZQDNZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641898
Record name Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898772-56-0
Record name Cyclohexyl[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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